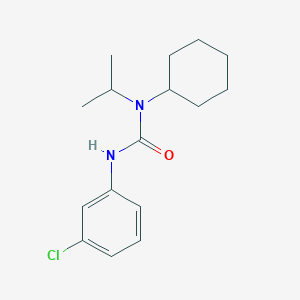
N'-(3-chlorophenyl)-N-cyclohexyl-N-isopropylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-chlorophenyl)-N-cyclohexyl-N-isopropylurea is a chemical compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a 3-chlorophenyl group, a cyclohexyl group, and an isopropyl group attached to the urea moiety. Urea derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
A compound with a similar structure, carbonyl cyanide m-chlorophenyl hydrazone (cccp), is known to act as a chemical inhibitor of oxidative phosphorylation . It is a nitrile, hydrazone, and protonophore that causes an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain .
Biochemical Pathways
For instance, CCCP disrupts mitochondrial function, which can lead to chromosomal instability . Another compound, Chlorpropham, is degraded through its initial hydrolysis to yield 3-chloroaniline (3-CA) as a major metabolic product .
Result of Action
Cccp, a compound with a similar structure, has been reported to cause the gradual destruction of living cells and death of the organism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chlorophenyl)-N-cyclohexyl-N-isopropylurea typically involves the reaction of 3-chloroaniline with cyclohexyl isocyanate and isopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 3-chloroaniline is reacted with cyclohexyl isocyanate in the presence of a suitable solvent, such as dichloromethane, at room temperature.
Step 2: The resulting intermediate is then reacted with isopropyl isocyanate under similar conditions to yield N’-(3-chlorophenyl)-N-cyclohexyl-N-isopropylurea.
Industrial Production Methods
In industrial settings, the production of N’-(3-chlorophenyl)-N-cyclohexyl-N-isopropylurea may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chlorophenyl)-N-cyclohexyl-N-isopropylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 3-chlorophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N’-(3-chlorophenyl)-N-cyclohexyl-N-isopropylurea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-N-cyclohexylurea
- N-(3-chlorophenyl)-N-isopropylurea
- N-cyclohexyl-N-isopropylurea
Comparison
N’-(3-chlorophenyl)-N-cyclohexyl-N-isopropylurea is unique due to the presence of all three functional groups (3-chlorophenyl, cyclohexyl, and isopropyl) attached to the urea moiety. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-cyclohexyl-1-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-12(2)19(15-9-4-3-5-10-15)16(20)18-14-8-6-7-13(17)11-14/h6-8,11-12,15H,3-5,9-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGVMPVHZYMAKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCCC1)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-({5-[({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE](/img/structure/B2950815.png)
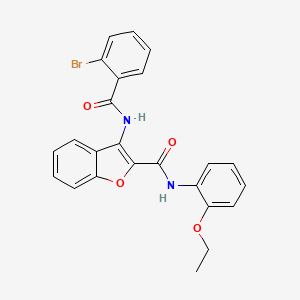
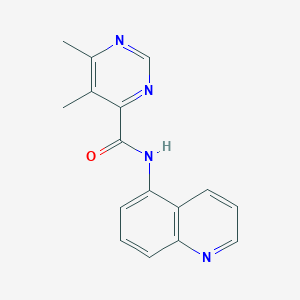

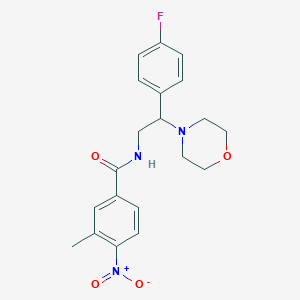
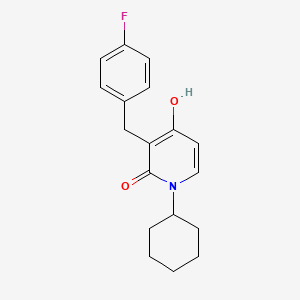
![2-(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2950826.png)
![6-Methylsulfonyl-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2950828.png)
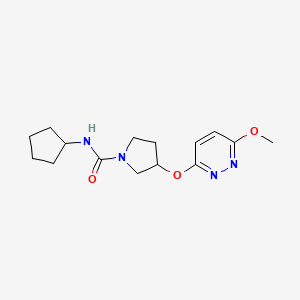
![2-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2950831.png)
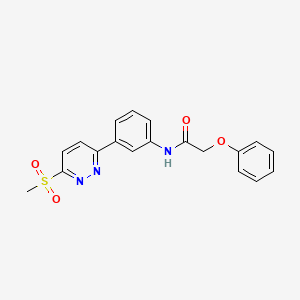
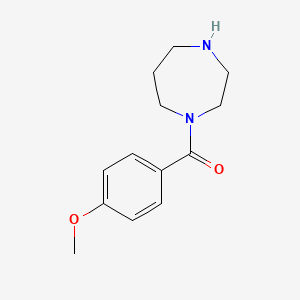
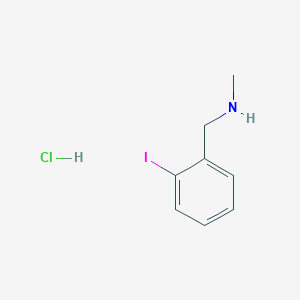
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide](/img/structure/B2950835.png)
